molecular formula C10H11BrClNO B8123465 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide

Cat. No.: B8123465
M. Wt: 276.56 g/mol
InChI Key: HOLNMSLPDIQLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide (molecular formula: C₁₀H₁₁BrClNO) is a halogenated acetamide derivative featuring a phenyl ring substituted with bromine (4-position) and chlorine (2-position), linked to an N,N-dimethylacetamide group. Key structural identifiers include its SMILES string CN(C)C(=O)CC1=C(C=C(C=C1)Br)Cl and InChI key HOLNMSLPDIQLTG-UHFFFAOYSA-N . The compound’s molecular weight is approximately 276.5 g/mol, and its structure suggests moderate lipophilicity due to the electron-withdrawing halogens, which may influence solubility and reactivity.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-13(2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLNMSLPDIQLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide typically involves the acylation of 4-bromo-2-chloroaniline with N,N-dimethylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates such as 4-bromo-2-chloroaniline, followed by its acylation. The process is optimized for large-scale production, focusing on cost-efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding amines and acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding amines and acids.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, such as its role in inhibiting certain enzymes or interacting with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide C₁₀H₁₁BrClNO 276.5 Br (4-), Cl (2-) on phenyl Moderate lipophilicity; uncharacterized bioactivity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀BrNOS 296.2 Thiophene ring; Br (4-) on phenyl Antimycobacterial activity
2-Bromo-N-(2,4-dichlorophenyl)acetamide C₈H₆BrCl₂NO 283.0 Br (2-), Cl (2-,4-) on phenyl Higher lipophilicity; potential agrochemical use
2-(4-Aminophenyl)-N,N-dimethylacetamide C₁₀H₁₄N₂O 178.2 NH₂ (4-) on phenyl Increased polarity; electron-donating effects
2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide C₁₀H₁₁BrFNO₂ 276.1 F (2-), Br (4-); phenoxy linkage Enhanced polarity due to ether oxygen
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide C₁₀H₁₁BrClNO 276.6 Branched methyl group; Cl (4-) on phenyl Steric hindrance; altered metabolic stability

Key Comparative Insights

This difference may influence interactions with biological targets or catalysts. The thiophene-containing analog (N-(4-Bromophenyl)-2-(2-thienyl)acetamide) exhibits antimycobacterial activity due to the sulfur heterocycle’s ability to mimic endogenous substrates . The target compound’s phenyl ring lacks this heteroatom, suggesting divergent pharmacological profiles.

Lipophilicity and Solubility The dichloro-substituted analog (2-Bromo-N-(2,4-dichlorophenyl)acetamide) has higher lipophilicity (logP ~3.2 estimated) compared to the target compound (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .

Safety and Handling

  • N,N-Dimethylacetamide derivatives, including the target compound, may exhibit percutaneous absorption, necessitating biological monitoring in industrial settings .
  • Nitro-substituted analogs (e.g., impurities in ) pose higher toxicity risks due to nitro group reactivity, unlike the target compound’s halogen substituents .

Biological Activity

2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and chloro substituent on a phenyl ring, attached to a dimethylacetamide moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide exhibit notable antimicrobial activity. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism typically involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through pathways involving the activation of caspases and modulation of cell cycle regulators. In vitro assays have shown that certain concentrations can significantly reduce the viability of cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It may interact with various receptors, altering signaling pathways that control cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM, indicating a potent effect at relatively low concentrations.
  • Antimicrobial Activity : Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as an antimicrobial agent.

Comparative Analysis

CompoundActivity TypeIC50/MIC ValuesReference
2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamideAnticancer15 µM
Similar Compound AAntimicrobial32 µg/mL (S. aureus)
Similar Compound BAntimicrobial64 µg/mL (E. coli)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.